4-fluoro-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-methylbenzenesulfonamide
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Overview
Description
4-fluoro-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-methylbenzenesulfonamide is a complex organic compound that features fluorine atoms, a methoxyethyl group, and a benzenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-methylbenzenesulfonamide typically involves multiple steps. One common approach is to start with the fluorination of a suitable precursor, followed by the introduction of the methoxyethyl group and the benzenesulfonamide moiety. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity. For example, the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor can be employed in the fluorination step .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to achieve efficient and sustainable production .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
4-fluoro-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The methoxyethyl group may also contribute to the compound’s overall pharmacokinetic properties, such as solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-(3-fluorophenyl)benzamide: Shares the fluorine and benzenesulfonamide moieties but lacks the methoxyethyl group.
4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide: Contains a trifluoromethyl group instead of the methoxyethyl group.
Uniqueness
4-fluoro-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-methylbenzenesulfonamide is unique due to the combination of its fluorine atoms, methoxyethyl group, and benzenesulfonamide structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-fluoro-N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO3S/c1-11-8-14(6-7-15(11)18)23(20,21)19-10-16(22-2)12-4-3-5-13(17)9-12/h3-9,16,19H,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOLPLYCSYHXTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC(=CC=C2)F)OC)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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